Octadecyl dimethylcarbamodithioate
Description
Octadecyl dimethylcarbamodithioate is a long-chain organic compound featuring an 18-carbon (octadecyl) chain linked to a dimethylcarbamodithioate functional group. This group combines a carbamate backbone with a dithiocarbamate moiety, which is known for its metal-chelating and surfactant properties. While direct studies on this compound are absent in the provided evidence, its structural analogs—such as sodium octadecyl sulfate, octadecyl chloride, and octadecyl-bonded silicas—highlight the versatility of octadecyl derivatives in colloid science, lubrication, and chromatography . The dimethylcarbamodithioate group likely enhances its reactivity and stability compared to other octadecyl compounds, though specific applications require further empirical validation.
Properties
CAS No. |
6313-73-1 |
|---|---|
Molecular Formula |
C21H43NS2 |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
octadecyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C21H43NS2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)22(2)3/h4-20H2,1-3H3 |
InChI Key |
JIWQUCAJNFTJII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC(=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl dimethylcarbamodithioate typically involves the reaction of octadecylamine with carbon disulfide and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C18H37NH2} + \text{CS2} + \text{(CH3)2SO4} \rightarrow \text{C21H43NS2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures and pressures are common to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Octadecyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamodithioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or amines are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Octadecylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of octadecyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its dithiocarbamate moiety allows it to chelate metal ions, affecting enzyme activities and cellular processes.
Comparison with Similar Compounds
Sodium Octadecyl Sulfate
- Functional Group : Sulfate (anionic surfactant).
- Applications : Colloidal dispersions, titania particle stabilization.
- Shifts in the isoelectric point of titania are independent of NaCl concentration, suggesting broad applicability across 1-1 salts and metal oxides .
Octadecyl Chloride
- Functional Group : Chloride (neutral halogenated paraffin).
- Applications : Lubricants, low-friction coatings.
- Key Findings :
- Comparison : The carbamodithioate group’s sulfur atoms might enhance thermal stability or surface adhesion compared to halides, though reactivity with metal surfaces remains unstudied.
Octadecyl-Bonded Silicas
- Functional Group : Silica-bonded octadecyl chains (C18).
- Applications : High-performance liquid chromatography (HPLC).
- Key Findings: Polymerically bonded octadecyl groups (e.g., Shim-pack GIS C18-P) enable baseline separation of planar/non-planar compounds like vitamin D2/D3 . Retention data for octadecyl silicas correlate with carbon coverage and mobile-phase composition .
- Comparison : The dimethylcarbamodithioate group’s polarizable sulfur atoms could introduce unique selectivity in chromatographic separations, though hydrophobicity may differ from C18 silicas.
Octadecyl Isothiocyanate
- Functional Group: Isothiocyanate (reactive organosulfur group).
- Applications : Specialty chemicals, agrochemical intermediates.
- Market Data :
- Comparison : The carbamodithioate group’s dithiocarbamate structure may offer distinct bioactivity or coordination chemistry compared to isothiocyanate’s electrophilic reactivity.
Data Tables
Table 1. Comparative Properties of Octadecyl Derivatives
Table 2. Chromatographic Performance of Octadecyl Derivatives
Research Findings and Implications
- Chromatography : The steric selectivity of C18 silicas highlights the need to explore carbamodithioate’s conformational effects on retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
